InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
. The SMILES string representation is CCOC(=O)C1=C(N)SC=C1C2=CC=CC=C2
.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate is part of the broader class of 2-aminothiophenes. This compound can be sourced from various chemical suppliers, including Thermo Scientific Chemicals, where it is cataloged under the identifier H31867.03 . Its molecular formula is , and it features a thiophene ring substituted with an ethyl ester and an amino group, making it a valuable scaffold in drug discovery and development.
The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the Gewald reaction, a well-established method for producing 2-aminothiophenes. This reaction generally follows these steps:
The yields for this synthesis can be quite high, often exceeding 70%, depending on the specific conditions and reagents used .
The molecular structure of ethyl 2-amino-4-phenylthiophene-3-carboxylate consists of several key features:
The compound's SMILES representation is CCOC(=O)C1=C(N)SC=C1C1=CC=CC=C1
, which reflects its complex structure .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 2-amino-4-phenylthiophene-3-carboxylate primarily relates to its biological activities. Research indicates that derivatives of this compound exhibit significant antibacterial, antifungal, antidiabetic, and anti-inflammatory properties . The presence of the thiophene ring likely contributes to its ability to interact with biological targets, potentially through mechanisms involving enzyme inhibition or receptor modulation.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate possesses several notable physical and chemical properties:
Spectroscopic data further characterize this compound:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate finds applications across various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: